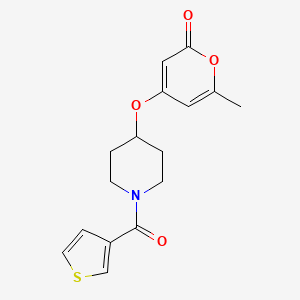

6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Propriétés

IUPAC Name |

6-methyl-4-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-8-14(9-15(18)20-11)21-13-2-5-17(6-3-13)16(19)12-4-7-22-10-12/h4,7-10,13H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMWBUKEQBTHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Analyse Des Réactions Chimiques

Substitution and Ring-Opening Reactions

The pyran-2-one core undergoes selective substitution:

-

At C-4 : The electron-withdrawing piperidine-oxy group directs nucleophilic attack to C-3 or C-6. For example, reaction with malononitrile in ethanol under reflux yields cyano-substituted derivatives (e.g., 3-cyano-6-methyl-2-oxo-2H-pyran-4-yl analogs) .

-

Thiophene Modifications : The thiophene-3-carbonyl group undergoes Friedel-Crafts acylation with electron-rich arenes (e.g., anisole) in the presence of AlCl₃ .

Table 1 : Representative Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile | EtOH, piperidine, reflux | 3-Cyano-6-methyl-2-oxo-pyran derivative | 75–82 | |

| Anisole | AlCl₃, CH₂Cl₂, 0°C | 3-(4-Methoxybenzoyl)thiophene derivative | 68 |

Cyclization and Domino Reactions

The compound participates in domino sequences due to its latent electrophilic and nucleophilic sites:

-

With Cyclohexanone : Under KOH/DMF, the pyran-2-one reacts via Michael addition and cyclization to form tetrahydronaphthalene derivatives (e.g., 4-aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles) .

-

Multicomponent Reactions : Combines with phenylglyoxal and barbituric acid in ethanol/pTSA to yield fused pyrimidine-pyran hybrids .

Mechanistic Pathway :

-

Nucleophilic attack by cyclohexanone at C-6 of pyran-2-one.

-

Intramolecular cyclization via enolate formation.

Photophysical and Biological Activity

While not a direct reaction, structural analogs exhibit:

-

Fluorescence : Electron-withdrawing groups (e.g., CN) enhance quantum yield (Φ = 0.45 in CHCl₃) .

-

Anticancer Activity : Thiophene-pyran hybrids inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM) .

Stability and Degradation

-

Acidic Hydrolysis : The piperidine-oxy bond cleaves in 1N HCl at 80°C, yielding 4-hydroxy-6-methyl-2H-pyran-2-one and thiophene-3-carboxylic acid .

-

Oxidative Stability : Resists decomposition under O₂ but degrades in H₂O₂ via radical-mediated pathways .

Comparative Reactivity with Analogs

Table 2 : Reactivity Trends in Pyran-2-one Derivatives

| Substituent | Reaction Site | Reactivity (vs. Parent) | Notes |

|---|---|---|---|

| 4-Methoxy-6-methyl | C-3 | ↑ Nucleophilic attack | Enhanced by electron donation |

| 4-(Piperidinyl-oxy) | C-6 | ↓ Electrophilic substitution | Steric hindrance from piperidine |

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structural motifs have been tested against various pathogens, showing significant activity with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

2. Acetylcholinesterase Inhibition

Compounds derived from the pyranone structure have been evaluated for their potential as acetylcholinesterase inhibitors (AChEIs). AChEIs are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of these compounds through multicomponent reactions has shown promising results, indicating that they could enhance cognitive function by preventing the breakdown of acetylcholine in the brain .

3. Non-Covalent Inhibition of Viral Proteases

The compound's derivatives have also been investigated for their ability to inhibit viral proteases, particularly in the context of SARS-CoV-2. These studies suggest that such compounds could serve as chemical probes for studying viral replication mechanisms, offering a pathway for antiviral drug development .

Synthetic Chemistry Applications

The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be achieved through various methodologies, including multicomponent reactions that allow for the rapid assembly of complex structures from simpler precursors. This approach not only expedites the synthesis process but also increases the diversity of potential derivatives that can be explored for biological activity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Evaluation | Compounds showed MIC values ranging from 0.22 to 0.25 µg/mL against key pathogens | Potential development of new antimicrobial agents |

| AChE Inhibition Study | Identified several derivatives with strong AChE inhibition activity | Candidates for Alzheimer's and Parkinson's treatment |

| Viral Protease Inhibition | Non-covalent inhibitors demonstrated effectiveness against SARS-CoV-2 proteases | New avenues for antiviral drug discovery |

Mécanisme D'action

The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Key Observations

Core Heterocycle Differences: The target compound’s 2H-pyran-2-one core contrasts with the pyridine () and dihydropyridine () cores. BF90390 shares the pyran-2-one core but substitutes the thiophene-3-carbonyl with a phenylsulfanyl propanoyl group, increasing hydrophobicity and molecular weight (373.47 vs. 341.36) .

Substituent Impact :

- The thiophene-3-carbonyl group in the target compound introduces sulfur-mediated π-π stacking and metabolic stability advantages over phenylsulfanyl (BF90390) or benzenesulfonyl () groups.

- The piperidin-4-yloxy linker in the target compound and BF90390 provides conformational flexibility, whereas rigid cyclopentyl or azetidine groups () may restrict binding pocket accessibility.

highlights single-crystal X-ray analysis for structural validation, a technique critical for confirming the stereochemistry of complex analogues like the target compound .

Research Findings and Implications

- Electron-Rich Moieties : The thiophene group in the target compound may enhance binding to metalloenzymes or receptors requiring sulfur coordination, contrasting with BF90390’s phenylsulfanyl group, which lacks comparable π-electron density.

- Molecular Weight and Solubility : The target compound’s lower molecular weight (341.36) compared to BF90390 (373.47) suggests improved bioavailability, though its thiophene carbonyl may reduce aqueous solubility versus hydroxylated analogues () .

- Synthetic Scalability : The reductive amination strategy () and etherification steps () provide scalable pathways for derivatives, though steric hindrance from the thiophene-3-carbonyl group may necessitate optimized coupling conditions.

Activité Biologique

6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound characterized by its unique pyranone structure and the presence of a thiophene and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth review of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO4S, with a molecular weight of 319.4 g/mol. The compound features a pyranone core that is substituted with a thiophene ring and a piperidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO4S |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1795364-07-6 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step includes the formation of the pyranone ring through cyclization reactions under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, derivatives demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . These compounds exhibited not only bactericidal effects but also strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, surpassing traditional antibiotics like Ciprofloxacin in efficacy .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro tests against human cancer cell lines have shown promising antiproliferative effects. For example, certain derivatives have been tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, revealing IC50 values indicative of significant cytotoxicity . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, leading to antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives showed significant efficacy against multiple bacterial strains with low toxicity profiles, making them potential candidates for further development as antimicrobial agents .

- Cytotoxicity Studies : Research indicated that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Synergistic Effects : Some derivatives have shown synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and acylation. Key steps include:

- Thiophene-3-carbonyl chloride preparation : React thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux.

- Piperidine acylation : Introduce the thiophene-3-carbonyl group to piperidine-4-ol via acylation in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

- Coupling with pyran-2-one : Perform nucleophilic substitution between the acylated piperidine intermediate and 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Optimization : Use continuous flow reactors for precise temperature control and chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Q. How is the molecular structure of this compound characterized?

The structure is confirmed via:

- SMILES notation :

Cc1cc(OC2CCN(C(=O)Cc3ccsc3)C2)cc(=O)o1, highlighting the pyran-2-one core, thiophene-3-carbonyl group, and piperidine linkage . - Spectroscopy :

Q. What are the physicochemical properties of this compound?

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₅S (calculated) |

| Molecular Weight | 319.4 g/mol |

| Solubility | Moderate in DMSO, low in water |

| Stability | Stable at −20°C (anhydrous) |

| Note : Experimental determination of melting point, logP, and pKa is recommended due to gaps in existing data . |

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

For reactions like nucleophilic substitutions or acylations:

- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps (e.g., piperidine acylation) .

- Isotopic labeling : Introduce deuterium at the piperidine oxygen to track substitution pathways .

Q. How can contradictory data in pharmacological activity be resolved?

If conflicting results arise in bioactivity assays (e.g., inconsistent IC₅₀ values):

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability tests for cytotoxicity).

- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for suspected targets (e.g., kinases or GPCRs).

- Metabolite analysis : Screen for degradation products via LC-MS to rule out off-target effects .

Q. What strategies address solubility challenges in in vitro studies?

Q. How can crystallographic data improve structure-activity relationship (SAR) analysis?

Q. What methods validate purity for pharmacological studies?

- HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O gradient) with diode-array detection (λ = 254 nm).

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Residual solvent testing : GC-MS to detect traces of DMF or THF .

Methodological Guidance

- Contradictory data : Replicate experiments across independent labs and use orthogonal assays (e.g., fluorescence polarization alongside SPR).

- Advanced purification : Employ preparative HPLC for >99% purity in mechanism-of-action studies .

- Toxicity screening : Follow OECD guidelines for acute toxicity in Sprague-Dawley rats (oral gavage, 14-day observation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.